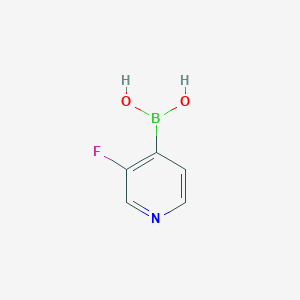

Ácido 3-fluoropiridina-4-borónico

Descripción general

Descripción

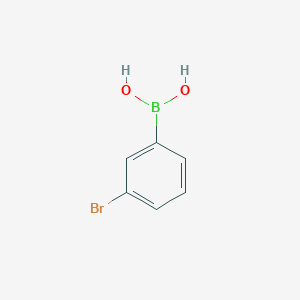

3-Fluoropyridine-4-boronic acid is a chemical compound that is part of a broader class of boronic acids. These compounds are known for their utility in various chemical reactions, including Suzuki coupling, which is widely used in the synthesis of complex organic molecules. The presence of a fluorine atom on the pyridine ring can significantly influence the physical and chemical properties of the molecule, such as acidity and reactivity.

Synthesis Analysis

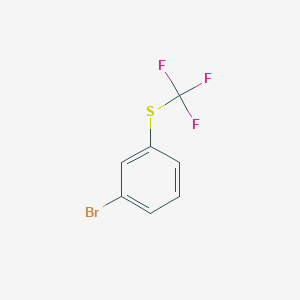

The synthesis of fluorinated boronic acids often involves halogen-lithium exchange reactions, followed by treatment with a boron source like trimethyl borate. For instance, amino-3-fluorophenyl boronic acid, a related compound, was synthesized from 4-bromo-2-fluoroaniline through a series of steps including protection of the amine group, lithium-bromine exchange, and acidic hydrolysis . Similarly, 5-bromo-2-fluoro-3-pyridylboronic acid was prepared by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate .

Molecular Structure Analysis

The molecular structure of fluorinated boronic acids is characterized by the presence of a boronic acid group attached to a fluorinated aromatic ring. The degree of fluorination can affect the molecular conformation and the stability of the compounds. For example, ab initio calculations have shown that fluorination improves the stability of cyclic semianhydrides of boronic acids . The crystal structure of these compounds often reveals interesting features such as strong intermolecular hydrogen bonding and coordination with water molecules .

Chemical Reactions Analysis

Fluorinated boronic acids participate in a variety of chemical reactions. They are particularly useful in the Suzuki cross-coupling reactions to form carbon-carbon bonds . Additionally, they can form reversible covalent bonds with diols, which is useful for the detection and differentiation of bioanalytes via (19)F NMR spectroscopy . The presence of fluorine also allows for the discrimination of diol-containing compounds due to the unique (19)F NMR fingerprints they provide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoropyridine-4-boronic acid are influenced by the fluorine atom and the boronic acid group. The acidity of boronic acids can be modulated by the presence of fluorine atoms on the aromatic ring, as seen in the case of fluorinated 1,2-phenylenediboronic acids . The fluorine atom also contributes to the unique NMR properties of these compounds, which can be exploited for analytical purposes . The solid-state and solution structural properties of these compounds are often studied using techniques like X-ray crystallography and NMR spectroscopy .

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento de Suzuki-Miyaura

- Aplicación: El ácido 3-fluoropiridina-4-borónico sirve como un reactivo de ácido borónico en las reacciones de Suzuki-Miyaura. Los investigadores lo utilizan para sintetizar diversas moléculas orgánicas, incluidos intermediarios farmacéuticos y materiales funcionales .

Heterociclización con ácidos α-oxocarbóxilicos

- Aplicación: Los investigadores utilizan ácido 3-fluoropiridina-4-borónico en reacciones de heterociclización con ácidos α-oxocarbóxilicos. Esta estrategia conduce a la formación de nuevas estructuras heterocíclicas con potencial actividad biológica .

Síntesis de ácidos y ésteres 3-halopiridin-4-il-borónicos

- Aplicación: El ácido 3-fluoropiridina-4-borónico participa en la síntesis de ácidos y ésteres 3-halopiridin-4-il-borónicos. Estos derivados encuentran aplicaciones en química medicinal y ciencia de materiales .

Moléculas biológicamente activas

- Aplicación: El ácido 3-fluoropiridina-4-borónico sirve como material de partida para sintetizar moléculas biológicamente activas. Ejemplos incluyen heteroaril bencilureas con actividad inhibitoria de la glucógeno sintasa quinasa 3 y carboxyindoles con actividad inhibitoria de la polimerasa NS5B del VHC .

Estudios de espectroscopia de microondas

- Aplicación: Los científicos han investigado el espectro de microondas de la 3-fluoropiridina para comprender sus transiciones rotacionales y propiedades moleculares .

Aplicaciones de uso exclusivo para investigación (RUO)

- Aplicación: Los investigadores emplean ácido 3-fluoropiridina-4-borónico en varios estudios exploratorios, como el diseño de ligandos, el desarrollo de catalizadores y las investigaciones mecanísticas .

En resumen, el ácido 3-fluoropiridina-4-borónico desempeña un papel multifacético en la química sintética, la ciencia de los materiales y los estudios espectroscópicos. Sus propiedades únicas lo convierten en un reactivo valioso para diversas investigaciones. ¡Si necesita más detalles o tiene más preguntas, no dude en preguntar! 😊

Safety and Hazards

3-Fluoropyridine-4-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mecanismo De Acción

Target of Action

3-Fluoropyridine-4-boronic acid is a type of organoboron compound . Organoboron compounds are known for their wide application in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of 3-Fluoropyridine-4-boronic acid are the organic groups involved in these reactions .

Mode of Action

The mode of action of 3-Fluoropyridine-4-boronic acid involves its participation in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by 3-Fluoropyridine-4-boronic acid is the SM cross-coupling reaction . This reaction is a key process in the formation of carbon-carbon bonds, which are fundamental in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds, including those used in pharmaceuticals and agrochemicals .

Pharmacokinetics

It’s worth noting that the compound’s low water solubility may affect its bioavailability .

Result of Action

The result of the action of 3-Fluoropyridine-4-boronic acid is the formation of new organic compounds through SM cross-coupling reactions . These compounds can have various applications, including use in the synthesis of pharmaceuticals and agrochemicals .

Action Environment

The action of 3-Fluoropyridine-4-boronic acid is influenced by various environmental factors. For instance, its low water solubility may affect its mobility in the environment .

Análisis Bioquímico

Biochemical Properties

For instance, they are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Molecular Mechanism

In the Suzuki-Miyaura coupling reaction, it is known that the reaction involves the transfer of an organic group from boron to palladium .

Temporal Effects in Laboratory Settings

It is generally recommended to store such compounds in a dry, cool, and well-ventilated place .

Metabolic Pathways

Boronic acids are known to be involved in various chemical reactions, including the Suzuki-Miyaura coupling .

Propiedades

IUPAC Name |

(3-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHSESYLMZVXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381406 | |

| Record name | 3-Fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

458532-97-3 | |

| Record name | (3-Fluoropyridin-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.